ethyl 2-{[(2,4-dichloro-5-sulfamoylphenyl)carbonyl]amino}-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate
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Overview
Description
ETHYL 2-{[5-(AMINOSULFONYL)-2,4-DICHLOROBENZOYL]AMINO}-5,6,7,8-TETRAHYDRO-4H-CYCLOHEPTA[B]THIOPHENE-3-CARBOXYLATE is a complex organic compound that features a unique combination of functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 2-{[5-(AMINOSULFONYL)-2,4-DICHLOROBENZOYL]AMINO}-5,6,7,8-TETRAHYDRO-4H-CYCLOHEPTA[B]THIOPHENE-3-CARBOXYLATE typically involves multiple steps, starting from readily available precursors. The process often includes:
Formation of the cycloheptathiophene ring: This can be achieved through cyclization reactions involving sulfur-containing reagents.
Introduction of the ethyl ester group: This step usually involves esterification reactions.
Attachment of the aminobenzoyl group: This is typically done through amide bond formation using reagents like carbodiimides.
Sulfonamide formation:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as continuous flow synthesis and the use of catalysts can be employed to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
ETHYL 2-{[5-(AMINOSULFONYL)-2,4-DICHLOROBENZOYL]AMINO}-5,6,7,8-TETRAHYDRO-4H-CYCLOHEPTA[B]THIOPHENE-3-CARBOXYLATE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.
Substitution: Nucleophilic and electrophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Halogenating agents, nucleophiles, and electrophiles are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.
Scientific Research Applications
ETHYL 2-{[5-(AMINOSULFONYL)-2,4-DICHLOROBENZOYL]AMINO}-5,6,7,8-TETRAHYDRO-4H-CYCLOHEPTA[B]THIOPHENE-3-CARBOXYLATE has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein binding.
Industry: It is used in the production of agrochemicals and dyes.
Mechanism of Action
The mechanism of action of ETHYL 2-{[5-(AMINOSULFONYL)-2,4-DICHLOROBENZOYL]AMINO}-5,6,7,8-TETRAHYDRO-4H-CYCLOHEPTA[B]THIOPHENE-3-CARBOXYLATE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can inhibit or activate these targets, leading to various biological effects. The pathways involved often include signal transduction and metabolic processes.
Comparison with Similar Compounds
Similar Compounds
- ETHYL 2-AMINO-5,6,7,8-TETRAHYDRO-4H-CYCLOHEPTA[B]THIOPHENE-3-CARBOXYLATE
- ETHYL 2-({[(1-PHENYL-1H-TETRAAZOL-5-YL)SULFANYL]ACETYL}AMINO)-5,6,7,8-TETRAHYDRO-4H-CYCLOHEPTA[B]THIOPHENE-3-CARBOXYLATE
Uniqueness
The uniqueness of ETHYL 2-{[5-(AMINOSULFONYL)-2,4-DICHLOROBENZOYL]AMINO}-5,6,7,8-TETRAHYDRO-4H-CYCLOHEPTA[B]THIOPHENE-3-CARBOXYLATE lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it particularly valuable in applications requiring precise molecular interactions.
Properties
Molecular Formula |
C19H20Cl2N2O5S2 |
---|---|
Molecular Weight |
491.4 g/mol |
IUPAC Name |
ethyl 2-[(2,4-dichloro-5-sulfamoylbenzoyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate |
InChI |
InChI=1S/C19H20Cl2N2O5S2/c1-2-28-19(25)16-10-6-4-3-5-7-14(10)29-18(16)23-17(24)11-8-15(30(22,26)27)13(21)9-12(11)20/h8-9H,2-7H2,1H3,(H,23,24)(H2,22,26,27) |
InChI Key |
QDUQIAQUCAQLCJ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(SC2=C1CCCCC2)NC(=O)C3=CC(=C(C=C3Cl)Cl)S(=O)(=O)N |
Origin of Product |
United States |
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